6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAY10462 involves the reaction of 4-(1H-imidazol-1-yl)phenol with N,N-dimethylhexylamine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the phenol group is activated and reacts with the amine to form the desired product. The final compound is then converted to its dihydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of CAY10462 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: CAY10462 primarily undergoes substitution reactions due to the presence of the imidazole and phenoxy groups. These functional groups can participate in various chemical transformations, including alkylation and acylation reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Acylation: Reagents like acyl chlorides or anhydrides in the presence of a base can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the imidazole ring can lead to the formation of N-alkylated derivatives, while acylation can produce N-acylated products .
Scientific Research Applications
CAY10462 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of cytochrome P450 enzymes, particularly CYP4A11.
Biology: Investigates the role of 20-hydroxyeicosatetraenoic acid in cellular signaling and its effects on vascular and renal function.
Medicine: Potential therapeutic applications in conditions where 20-hydroxyeicosatetraenoic acid is implicated, such as hypertension and kidney diseases.
Industry: Utilized in the development of new pharmaceuticals targeting cytochrome P450 enzymes
Mechanism of Action
CAY10462 exerts its effects by selectively inhibiting the cytochrome P450 4A11 enzyme, which is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid from arachidonic acid. By blocking this enzyme, CAY10462 reduces the production of 20-hydroxyeicosatetraenoic acid, thereby modulating its physiological effects. The inhibition is highly selective, with an IC50 value of 8.8 nanomolar, making it a potent inhibitor .
Comparison with Similar Compounds
CAY10434: Another inhibitor of 20-hydroxyeicosatetraenoic acid synthase but less potent compared to CAY10462.
HET0016: A non-selective inhibitor of cytochrome P450 enzymes, including CYP4A11.
Uniqueness: CAY10462 stands out due to its high selectivity and potency in inhibiting the cytochrome P450 4A11 enzyme. Unlike other inhibitors, CAY10462 exhibits minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.2ClH/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20;;/h7-11,13,15H,3-6,12,14H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCWAJONAASSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849543 | |
Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502656-68-0 | |
Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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